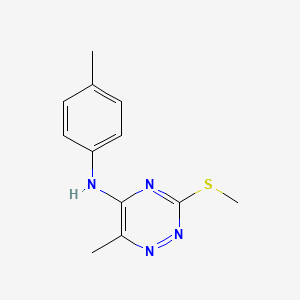![molecular formula C17H18N2O2S2 B5308651 N,N'-1,2-propanediylbis[3-(2-thienyl)acrylamide]](/img/structure/B5308651.png)
N,N'-1,2-propanediylbis[3-(2-thienyl)acrylamide]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N'-1,2-propanediylbis[3-(2-thienyl)acrylamide], also known as PTA, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. PTA is a member of the acrylamide family, which has been extensively studied for its biological and chemical properties.
作用機序
The mechanism of action of N,N'-1,2-propanediylbis[3-(2-thienyl)acrylamide] is not fully understood, but it is believed to involve the inhibition of tubulin polymerization, which is essential for cell division and proliferation. This inhibition leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N,N'-1,2-propanediylbis[3-(2-thienyl)acrylamide] has been shown to have anticancer properties in vitro and in vivo. In vitro studies have demonstrated that N,N'-1,2-propanediylbis[3-(2-thienyl)acrylamide] inhibits the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In vivo studies have shown that N,N'-1,2-propanediylbis[3-(2-thienyl)acrylamide] inhibits tumor growth and metastasis in mouse models of breast cancer and melanoma. N,N'-1,2-propanediylbis[3-(2-thienyl)acrylamide] has also been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases.
実験室実験の利点と制限
One advantage of N,N'-1,2-propanediylbis[3-(2-thienyl)acrylamide] is its high purity and high yield synthesis method. This allows for reproducible results in lab experiments. However, one limitation of N,N'-1,2-propanediylbis[3-(2-thienyl)acrylamide] is its low solubility in water, which can make it difficult to work with in some experiments.
将来の方向性
There are several future directions for the study of N,N'-1,2-propanediylbis[3-(2-thienyl)acrylamide]. One direction is to further investigate its anticancer properties and its potential use as a cancer drug. Another direction is to explore its use in materials science and catalysis. Additionally, the development of new synthesis methods for N,N'-1,2-propanediylbis[3-(2-thienyl)acrylamide] that improve its solubility and yield could also be an area of future research.
合成法
N,N'-1,2-propanediylbis[3-(2-thienyl)acrylamide] can be synthesized using a two-step process. The first step involves the reaction of 2-bromoethanol with thioacetamide to produce 2-(2-thienyl)ethanethiol. The second step involves the reaction of 2-(2-thienyl)ethanethiol with acryloyl chloride to produce N,N'-1,2-propanediylbis[3-(2-thienyl)acrylamide]. This method has been reported to yield high purity and high yields of N,N'-1,2-propanediylbis[3-(2-thienyl)acrylamide].
科学的研究の応用
N,N'-1,2-propanediylbis[3-(2-thienyl)acrylamide] has been studied for its potential applications in various fields, including medicine, materials science, and catalysis. In medicine, N,N'-1,2-propanediylbis[3-(2-thienyl)acrylamide] has been shown to have anticancer properties and has been studied as a potential drug candidate for the treatment of cancer. In materials science, N,N'-1,2-propanediylbis[3-(2-thienyl)acrylamide] has been used as a building block for the synthesis of novel polymers and materials. In catalysis, N,N'-1,2-propanediylbis[3-(2-thienyl)acrylamide] has been used as a catalyst for various chemical reactions.
特性
IUPAC Name |
(E)-3-thiophen-2-yl-N-[2-[[(E)-3-thiophen-2-ylprop-2-enoyl]amino]propyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S2/c1-13(19-17(21)9-7-15-5-3-11-23-15)12-18-16(20)8-6-14-4-2-10-22-14/h2-11,13H,12H2,1H3,(H,18,20)(H,19,21)/b8-6+,9-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGOCZICMAHZTNZ-CDJQDVQCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C=CC1=CC=CS1)NC(=O)C=CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CNC(=O)/C=C/C1=CC=CS1)NC(=O)/C=C/C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(4-fluorophenyl)vinyl]-3-phenyl-4(3H)-quinazolinone](/img/structure/B5308571.png)
![[(1-{[5-methyl-2-(3-methyl-2-thienyl)-1,3-oxazol-4-yl]methyl}-3-pyrrolidinyl)methyl]amine dihydrochloride](/img/structure/B5308575.png)
![4-[(5-imino-2-isobutyl-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl benzenesulfonate](/img/structure/B5308583.png)
![methyl 4-{[4-(2-methoxyphenyl)-3,3-dimethyl-1-piperazinyl]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B5308588.png)
![1-[(5-methyl-2-furyl)methyl]-4-(2-methyl-4-pyridinyl)-1,4-diazepane](/img/structure/B5308596.png)

![ethyl 4-{2-(benzoylamino)-3-[4-(methylthio)phenyl]acryloyl}-1-piperazinecarboxylate](/img/structure/B5308604.png)
![methyl 6-[(2-thienylcarbonyl)amino]-1,3-benzodioxole-5-carboxylate](/img/structure/B5308612.png)
![rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-6-[4-(1H-1,2,4-triazol-1-yl)butanoyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5308614.png)
![N-{2-[(5,6-diphenyl-1,2,4-triazin-3-yl)thio]cyclohexyl}benzenesulfonamide](/img/structure/B5308616.png)
![N-(3-fluorophenyl)-4-[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5308636.png)

![2-[(4-allyl-5-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-chloro-2-pyridinyl)acetamide](/img/structure/B5308670.png)
![N-(4-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]amino}phenyl)-N-methylacetamide](/img/structure/B5308674.png)